3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and an oxazole ring with a carboxylic acid functional group. The molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the oxime, followed by cyclization with acetic anhydride to yield the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of microbial growth or the modulation of inflammatory pathways .
Comparison with Similar Compounds
3-Cyclopentyl-5-methylisoxazole-4-carboxylic acid: Similar structure but with an isoxazole ring.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Contains a triazole ring instead of an oxazole ring.
Macrooxazoles A-D: 2,5-disubstituted oxazole-4-carboxylic acid derivatives with varying biological activities
Uniqueness: 3-Cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a cyclopentyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-8(10(12)13)9(11-14-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUQFOSCXZJZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083369-20-3 |
Source
|
Record name | 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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